Cas no 2294-43-1 (1-bromo-4-(prop-2-en-1-yl)benzene)

1-bromo-4-(prop-2-en-1-yl)benzene structure
2294-43-1 structure
Nome del prodotto:1-bromo-4-(prop-2-en-1-yl)benzene
Numero CAS:2294-43-1
MF:C9H9Br
MW:197.071761846542
MDL:MFCD01319542
CID:274940
PubChem ID:137529

1-bromo-4-(prop-2-en-1-yl)benzene Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene,1-bromo-4-(2-propen-1-yl)-
    • 3-(4-Bromophenyl)-1-propene
    • 4-(PROP-1-EN-3-YL)BROMOBENZENE
    • 1-allyl-4-bromobenzene
    • 1-bromo-4-(prop-2-enyl)benzene
    • 3-(4-Bromophenyl)prop-1-ene
    • 3-(p-bromophenyl)propylene
    • 3-(p-bromophenyl)-propylene
    • 4-(2-propenyl)bromobenzene
    • 4-bromo(prop-2-enyl)benzene
    • AC1L3ASI
    • Benzene, 1-bromo-4-(2-propenyl)-
    • CTK4F0519
    • SureCN648420
    • 1-bromo-4-(prop-2-en-1-yl)benzene
    • SCHEMBL10110637
    • 1-bromo-4-prop-2-enylbenzene
    • MFCD01319542
    • Benzene, 1-bromo-4-(2-propen-1-yl)-
    • 3-(4-bromophenyl )-1-propene
    • 1-allyl-4-bromo-benzene
    • SCHEMBL648420
    • 2294-43-1
    • 4-allylbromobenzene
    • 1-Ally1-4-bromobenzene
    • F70168
    • EN300-208841
    • DTXSID80177481
    • 1-bromo-4-prop-2-enyl-benzene
    • 4-allyl-bromobenzene
    • BS-22069
    • AKOS016016679
    • LIGHOIDTGDLAKK-UHFFFAOYSA-N
    • MDL: MFCD01319542
    • Inchi: InChI=1S/C9H9Br/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2
    • Chiave InChI: LIGHOIDTGDLAKK-UHFFFAOYSA-N
    • Sorrisi: C=CCC1=CC=C(C=C1)Br

Proprietà calcolate

  • Massa esatta: 195.98877
  • Massa monoisotopica: 195.989
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 2
  • Complessità: 101
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0Ų
  • XLogP3: 3.7

Proprietà sperimentali

  • Densità: 1.2690
  • Punto di ebollizione: 222.78°C (rough estimate)
  • Punto di infiammabilità: 90.8°C
  • Indice di rifrazione: 1.5590
  • PSA: 0
  • LogP: 3.17760

1-bromo-4-(prop-2-en-1-yl)benzene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-208841-0.25g
1-bromo-4-(prop-2-en-1-yl)benzene
2294-43-1
0.25g
$637.0 2023-09-16
abcr
AB234137-1 g
4-(Prop-1-en-3-yl)bromobenzene; .
2294-43-1
1g
€545.70 2023-06-22
Enamine
EN300-208841-5.0g
1-bromo-4-(prop-2-en-1-yl)benzene
2294-43-1
5g
$2877.0 2023-05-31
Enamine
EN300-208841-1.0g
1-bromo-4-(prop-2-en-1-yl)benzene
2294-43-1
1g
$693.0 2023-05-31
abcr
AB234137-2 g
4-(Prop-1-en-3-yl)bromobenzene; .
2294-43-1
2g
€794.30 2023-06-22
abcr
AB234137-5 g
4-(Prop-1-en-3-yl)bromobenzene; .
2294-43-1
5g
€1777.00 2023-06-22
Enamine
EN300-208841-10.0g
1-bromo-4-(prop-2-en-1-yl)benzene
2294-43-1
10g
$5613.0 2023-05-31
Enamine
EN300-208841-0.05g
1-bromo-4-(prop-2-en-1-yl)benzene
2294-43-1
0.05g
$582.0 2023-09-16
abcr
AB234137-2g
4-(Prop-1-en-3-yl)bromobenzene; .
2294-43-1
2g
€794.30 2023-09-12
A2B Chem LLC
AB21107-2g
1-Bromo-4-(prop-2-en-1-yl)benzene
2294-43-1 97%
2g
$548.00 2023-12-31
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:2294-43-1)1-bromo-4-(prop-2-en-1-yl)benzene
A1149535
Purezza:99%
Quantità:1g
Prezzo ($):300.0